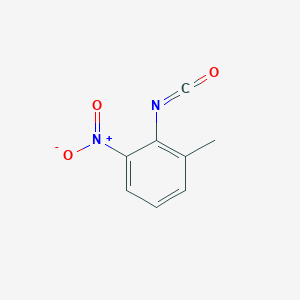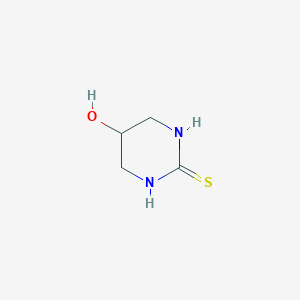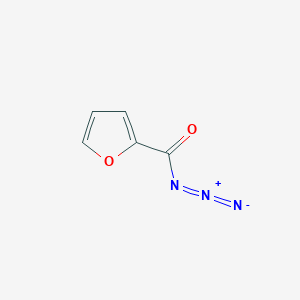
2-Butoxy-5-methylphenylboronic acid
Overview
Description
2-Butoxy-5-methylphenylboronic acid is a chemical compound with the linear formula H3C6H3[O(CH2)3]CH3 . It has a molecular weight of 208.06 . This compound is in solid form and has a melting point of 85-90 °C .
Molecular Structure Analysis
The molecular structure of 2-Butoxy-5-methylphenylboronic acid consists of a phenyl ring substituted with a butoxy group and a methyl group . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
Boronic acids, including 2-Butoxy-5-methylphenylboronic acid, are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
2-Butoxy-5-methylphenylboronic acid is a solid compound with a melting point of 85-90 °C . It has a molecular weight of 208.06 .Scientific Research Applications
2-Butoxy-5-methylphenylboronic Acid: A Comprehensive Analysis of Scientific Research Applications
Suzuki–Miyaura Cross-Coupling: This boronic acid derivative plays a crucial role in Suzuki–Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds. The reaction conditions are exceptionally mild and tolerant of various functional groups, making it a versatile tool in chemical synthesis .
Organic Synthesis Building Blocks: As a building block in organic synthesis, 2-Butoxy-5-methylphenylboronic acid is valuable for its stability and reactivity. It can be used to construct complex molecular structures, which is essential in the development of new materials and chemicals .
Medicinal Chemistry: In the field of medicinal chemistry, this compound is utilized for drug development targeting various diseases. Its ability to participate in Suzuki coupling reactions makes it a vital component in the creation of new pharmaceuticals .
Protodeboronation Reactions: It is also used in protodeboronation reactions, which are important for modifying boronic esters—a class of compounds frequently used in pharmaceuticals and agrochemicals .
Functional Group Transformations: The boron moiety in 2-Butoxy-5-methylphenylboronic acid can be converted into a broad range of functional groups, enabling diverse chemical transformations that are beneficial in synthetic chemistry .
Catalysis: This compound may serve as a catalyst or a component of catalytic systems, particularly in reactions where boron’s unique properties are advantageous .
Safety and Hazards
Future Directions
The use of boron in drug design is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids, including 2-Butoxy-5-methylphenylboronic acid, may have promising applications in medicinal chemistry in the future .
Mechanism of Action
Target of Action
The primary target of 2-Butoxy-5-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the SM coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is solid at room temperature . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the action of 2-Butoxy-5-methylphenylboronic acid is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is widely used in organic synthesis for the construction of biologically active compounds, natural products, and polymers .
Action Environment
The action of 2-Butoxy-5-methylphenylboronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be catalyzed by ethers . Additionally, the compound should be handled carefully to avoid dust formation and exposure to mist, gas, or vapors .
properties
IUPAC Name |
(2-butoxy-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-3-4-7-15-11-6-5-9(2)8-10(11)12(13)14/h5-6,8,13-14H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFKETUXFNRADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394174 | |
| Record name | 2-Butoxy-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480438-72-0 | |
| Record name | 2-Butoxy-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



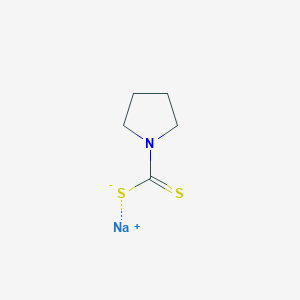


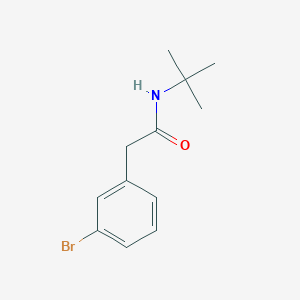


![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)

![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B1273519.png)
![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)
